molecular formula C20H20ClN5OS B593759 GSK3beta 抑制剂 XVIII CAS No. 1139875-74-3

GSK3beta 抑制剂 XVIII

货号: B593759
CAS 编号: 1139875-74-3
分子量: 413.9
InChI 键: CLDIUVXCUVQLGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

GSK3beta Inhibitor XVIII has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of GSK-3β in various biochemical pathways.

    Biology: Helps in understanding the molecular mechanisms underlying cell signaling and regulation.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, Parkinson’s disease, and type-II diabetes.

    Industry: Utilized in the development of new drugs and therapeutic agents

作用机制

Target of Action

The primary target of GSK3beta Inhibitor XVIII is Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a highly conserved protein serine/threonine kinase that plays a central role in a wide variety of cellular processes concerned with coordinating catabolic and anabolic pathways . It exists as two isozymes that are encoded by two separate genes, GSK-3α and β .

Mode of Action

GSK3beta Inhibitor XVIII interacts with its target, GSK-3, by inhibiting its activity . GSK-3 targeted phosphorylation typically inhibits the activity of the substrate, leading to attenuation of the signaling pathway . Hence, active GSK-3 maintains cellular homeostasis, while its inhibition by GSK3beta Inhibitor XVIII stimulates biological responses .

Biochemical Pathways

GSK-3β is involved in multiple key cell-signaling pathways and has various phosphorylation targets . It was originally thought to regulate hepatic glycolysis by phosphorylating and inhibiting hepatic glycogen synthase . More studies have shown that gsk-3β plays important roles in the occurrence and development of human key diseases .

Result of Action

The inhibition of GSK-3 by GSK3beta Inhibitor XVIII has been implicated in psychiatric conditions, cognitive dysfunction, and neurodegeneration . Studies have shown that inhibiting GSK-3β can improve memory deficits and cognitive function . It is also thought to reduce acute myocardial infarction, suppress inflammation, protect the lung from acute injury, delay pulmonary fibrosis, and improve severe cardiac dysfunction .

生化分析

Biochemical Properties

GSK3beta Inhibitor XVIII interacts with several enzymes, proteins, and other biomolecules to exert its effects. It primarily targets GSK3beta, inhibiting its kinase activity. This inhibition leads to the modulation of various signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, GSK3beta Inhibitor XVIII interacts with other proteins such as tau, which is involved in neurodegenerative diseases like Alzheimer’s . By inhibiting GSK3beta, this compound prevents the hyperphosphorylation of tau, thereby reducing the formation of neurofibrillary tangles.

Cellular Effects

GSK3beta Inhibitor XVIII has significant effects on various cell types and cellular processes. In neuronal cells, it promotes cell survival and differentiation by modulating the Wnt/β-catenin signaling pathway . In cancer cells, GSK3beta Inhibitor XVIII inhibits cell proliferation and induces apoptosis by affecting the PI3K/Akt and NF-κB signaling pathways . Furthermore, this compound influences gene expression and cellular metabolism by regulating the activity of transcription factors such as c-Myc and CREB .

Molecular Mechanism

The molecular mechanism of GSK3beta Inhibitor XVIII involves its binding to the ATP-binding pocket of GSK3beta, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. For instance, the inhibition of GSK3beta results in the stabilization of β-catenin, which translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and differentiation . Additionally, GSK3beta Inhibitor XVIII modulates the activity of other kinases and phosphatases, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK3beta Inhibitor XVIII have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Prolonged exposure to GSK3beta Inhibitor XVIII can lead to the degradation of the compound, reducing its efficacy . Long-term studies have shown that continuous inhibition of GSK3beta can result in sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of GSK3beta Inhibitor XVIII vary with different dosages in animal models. At low doses, the compound effectively inhibits GSK3beta activity and exerts therapeutic effects without causing significant toxicity . At higher doses, GSK3beta Inhibitor XVIII can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

GSK3beta Inhibitor XVIII is involved in various metabolic pathways, including glycogen metabolism and glucose homeostasis . By inhibiting GSK3beta, the compound enhances glycogen synthesis and reduces gluconeogenesis, leading to improved glucose utilization . Additionally, GSK3beta Inhibitor XVIII interacts with enzymes such as glycogen synthase and pyruvate dehydrogenase, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, GSK3beta Inhibitor XVIII is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, GSK3beta Inhibitor XVIII can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects. The localization and accumulation of the compound are influenced by factors such as cellular uptake mechanisms and binding affinity to target proteins.

准备方法

The synthesis of GSK3beta Inhibitor XVIII involves multiple steps, typically starting with the preparation of key intermediates. The synthetic routes often include reactions such as nucleophilic substitution, condensation, and cyclization. Reaction conditions may vary, but common reagents include organic solvents, acids, bases, and catalysts. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

化学反应分析

GSK3beta Inhibitor XVIII undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

GSK3beta Inhibitor XVIII is compared with other GSK-3β inhibitors such as:

  • TDZD-8
  • VP2.51
  • VP2.7
  • L803-mts
  • PF-04802367 (PF-367)

These compounds share similar inhibitory effects on GSK-3β but differ in their chemical structures, selectivity, and potency. GSK3beta Inhibitor XVIII is unique due to its specific molecular interactions and therapeutic potential .

属性

IUPAC Name

[2-chloro-4-[(4-thiophen-2-ylpyrimidin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5OS/c1-25-8-10-26(11-9-25)19(27)15-5-4-14(13-16(15)21)23-20-22-7-6-17(24-20)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDIUVXCUVQLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK3beta Inhibitor XVIII
Reactant of Route 2
Reactant of Route 2
GSK3beta Inhibitor XVIII
Reactant of Route 3
Reactant of Route 3
GSK3beta Inhibitor XVIII
Reactant of Route 4
Reactant of Route 4
GSK3beta Inhibitor XVIII
Reactant of Route 5
Reactant of Route 5
GSK3beta Inhibitor XVIII
Reactant of Route 6
Reactant of Route 6
GSK3beta Inhibitor XVIII

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。